3-[(E)-2-Nitro-1-ethenyl]-4,5,6,7-tetrahydro-1-benzothiophene
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Overview
Description
3-[(E)-2-Nitro-1-ethenyl]-4,5,6,7-tetrahydro-1-benzothiophene is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This particular compound is characterized by the presence of a nitro group and an ethenyl group attached to the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-Nitro-1-ethenyl]-4,5,6,7-tetrahydro-1-benzothiophene typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiophene Core: The initial step involves the synthesis of the benzothiophene core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Addition of the Ethenyl Group: The ethenyl group can be added through a Heck reaction, where the benzothiophene core is reacted with a suitable vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-Nitro-1-ethenyl]-4,5,6,7-tetrahydro-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethenyl group can participate in substitution reactions, where the double bond reacts with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzothiophenes.
Scientific Research Applications
3-[(E)-2-Nitro-1-ethenyl]-4,5,6,7-tetrahydro-1-benzothiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-2-Nitro-1-ethenyl]-4,5,6,7-tetrahydro-1-benzothiophene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethenyl group can also participate in reactions with cellular nucleophiles, affecting cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog without the benzene ring.
Benzothiophene: Lacks the nitro and ethenyl groups.
2-Nitrothiophene: Contains a nitro group but lacks the benzene ring and ethenyl group.
Uniqueness
3-[(E)-2-Nitro-1-ethenyl]-4,5,6,7-tetrahydro-1-benzothiophene is unique due to the combination of the nitro and ethenyl groups on the benzothiophene core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11NO2S |
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Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-[(E)-2-nitroethenyl]-4,5,6,7-tetrahydro-1-benzothiophene |
InChI |
InChI=1S/C10H11NO2S/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h5-7H,1-4H2/b6-5+ |
InChI Key |
RTXDTGPEIOGEQR-AATRIKPKSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=CS2)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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